molecular formula C25H29N5O4 B2594149 8-(benzyl(methyl)amino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 899724-78-8

8-(benzyl(methyl)amino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2594149
CAS No.: 899724-78-8
M. Wt: 463.538
InChI Key: FIRQNWOLLAAWBB-UHFFFAOYSA-N
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Description

8-(benzyl(methyl)amino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H29N5O4 and its molecular weight is 463.538. The purity is usually 95%.
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Scientific Research Applications

Psychotropic Activity and Receptor Affinity

Research has shown that derivatives similar to the specified compound have been designed as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, with implications for treating psychological disorders such as depression and anxiety. For example, certain 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione have demonstrated antidepressant-like and anxiolytic-like activities in vivo models, suggesting their utility in psychotropic medication development (Chłoń-Rzepa et al., 2013).

Structural Characteristics

The molecular structure of compounds related to the specified chemical has been extensively studied, revealing typical geometries of the purine system and providing insights into their potential interactions with biological targets. For instance, investigations into the crystal structure of similar compounds have elucidated their planar fused rings and conformational details, which are crucial for understanding their pharmacological effects (Karczmarzyk et al., 1995).

Biological Activities

Beyond their psychotropic potential, derivatives of the compound have been explored for their anti-inflammatory and analgesic properties. Research has identified specific analogues exhibiting significant anti-inflammatory activity in models of chronic inflammation, which compares favorably with existing medications like naproxen, highlighting their potential in developing new anti-inflammatory drugs (Kaminski et al., 1989). Similarly, studies have found that certain derivatives possess notable analgesic and anti-inflammatory effects, outperforming reference drugs in efficacy, thereby indicating their promise as new classes of analgesic agents (Zygmunt et al., 2015).

Properties

IUPAC Name

8-[benzyl(methyl)amino]-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O4/c1-16-10-11-20(12-17(16)2)34-15-19(31)14-30-21-22(29(4)25(33)27-23(21)32)26-24(30)28(3)13-18-8-6-5-7-9-18/h5-12,19,31H,13-15H2,1-4H3,(H,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRQNWOLLAAWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2N(C)CC4=CC=CC=C4)N(C(=O)NC3=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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